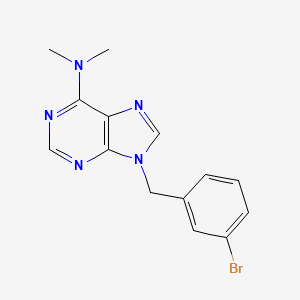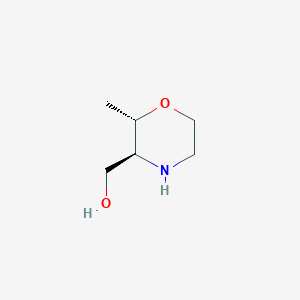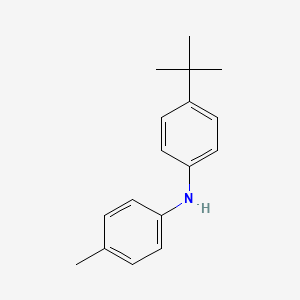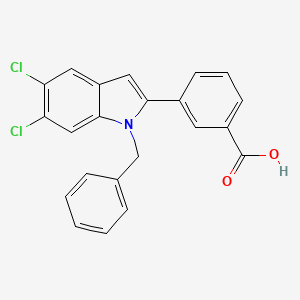
5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperazine ring, a vinyl ether group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with the synthesis of 4-ethylpiperazine through the reaction of ethylamine with piperazine.
Attachment to Pyridine Ring: The piperazine derivative is then reacted with a pyridine derivative, such as 2-chloropyridine, under basic conditions to form the intermediate compound.
Introduction of the Vinyl Ether Group: The intermediate compound is then reacted with a vinyl ether reagent, such as vinyl bromide, under appropriate conditions to introduce the vinyloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl ether group to an ethyl group or reduce the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could yield ethyl-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine derivatives.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: Possible applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of “5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The piperazine ring could facilitate binding to biological targets, while the pyridine ring might interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Ethylpiperazin-1-yl)ethyl)pyridine: Similar structure but lacks the vinyloxy group.
2-(4-Ethylpiperazin-1-yl)pyridine: Similar structure but lacks the vinyloxy group and the methyl group.
4-(Vinyloxy)pyridine: Lacks the piperazine and ethyl groups.
Uniqueness
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” is unique due to the combination of the piperazine ring, vinyl ether group, and pyridine ring. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C14H22N4O |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-ethenoxy-5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C14H22N4O/c1-3-17-5-7-18(8-6-17)11-12-10-16-14(15)9-13(12)19-4-2/h4,9-10H,2-3,5-8,11H2,1H3,(H2,15,16) |
InChI Key |
HQOKUNYCCCNFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2OC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)

![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)

![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
